molecular formula C10H14N2O4 B039619 dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate CAS No. 124750-59-0

dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

Cat. No. B039619
CAS RN: 124750-59-0
M. Wt: 226.23 g/mol
InChI Key: FGBHVVBYDOTMMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate-related compounds often involves hydrothermal or solvothermal conditions. For instance, new complexes with luminescent properties were synthesized using hydrothermal methods, highlighting the compound's utility in creating materials with potential applications in luminescence sensing and other areas (Fan et al., 2012).

Molecular Structure Analysis

Molecular structure analysis through techniques such as single crystal X-ray diffraction reveals the intricate details of these compounds. Research shows that these compounds can crystallize in specific space groups, forming isostructural solid-state frameworks, which can be leveraged for various applications, including fluorescence sensors due to their sensitive emission bands (Shi et al., 2015).

Chemical Reactions and Properties

Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate undergoes fascinating chemical reactions, showcasing its reactivity with other substances. For example, its reaction with styrene oxide produces specific acid derivatives, highlighting the potential for synthetic applications and the formation of novel compounds with unique properties (Cooper & Irwin, 1975).

Physical Properties Analysis

The physical properties of dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate derivatives, such as their luminescent behavior, are of significant interest. Complexes derived from this compound have been found to exhibit blue fluorescent emissions, suggesting their utility as blue luminescence materials (Fan et al., 2012).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity and the ability to form complexes with metals, demonstrate their versatility in synthesis and potential applications. The formation of metal-organic frameworks with imidazole dicarboxylate ligands showcases a wide range of coordination modes and strong coordination ability, further illustrating the compound's utility in creating materials with desired properties (Jia et al., 2014).

Scientific Research Applications

Luminescence Sensing

Two novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks were synthesized, demonstrating selective sensitivity to benzaldehyde derivatives through characteristic emission bands. These findings suggest potential applications in fluorescence sensing of chemicals, highlighting the role of imidazole derivatives in the development of sensitive luminescent sensors (Shi et al., 2015).

Synthesis and Structural Analysis

The synthesis of imidazo[4,5-d]pyridazines from inverse electron demand cycloadditions of 2-substituted imidazoles with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate was investigated. This chemistry was applied to the synthesis of structures related to marine alkaloids, showcasing the utility of imidazole derivatives in synthesizing complex structures with potential biological activity (Wan et al., 2001).

Reactivity and Spectroscopic Characterization

The reactivity of newly synthesized imidazole derivatives was explored through spectroscopic characterization and computational study, revealing insights into their reactive properties. These derivatives demonstrated potential interactions with proteins, indicating possible biomedical applications (Hossain et al., 2018).

Organic Synthesis and Chemical Transformations

Research on dimethyl 2-bromo-1-(thietan-3-yl)-1H-imidazole-4,5-dicarboxylates showcased their role in organic synthesis, particularly in reactions leading to various hydrazides and pyridazine diones. Such studies underscore the importance of imidazole derivatives in facilitating diverse chemical transformations (Khaliullin et al., 2015).

Coordination Polymers and Luminescent Properties

The use of multifunctional imidazole dicarboxylates as spacers in the construction of transition-metal coordination polymers was explored, resulting in structures with potential applications in photoluminescence. This research highlights the versatility of imidazole derivatives in the creation of materials with desirable optical properties (Xiong et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-4-5-6-11-7(9(13)15-2)8(12-6)10(14)16-3/h4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBHVVBYDOTMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570231
Record name Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

CAS RN

124750-59-0
Record name Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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